

An In-depth Technical Guide to Glycidyl Methacrylate Monomer: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Glycidyl methacrylate*

Cat. No.: *B1201776*

[Get Quote](#)

Foreword: The Dual-Functionality Powerhouse

Glycidyl methacrylate (GMA) stands as a cornerstone monomer in polymer science and material development. Its unique bifunctional nature, possessing both a readily polymerizable methacrylate group and a highly reactive epoxy (oxirane) ring, offers a remarkable versatility that is leveraged across a spectrum of industries, from high-performance coatings to advanced biomedical devices.^{[1][2][3]} This guide provides a comprehensive technical overview of the physical and chemical properties of GMA, delves into the mechanistic details of its characteristic reactions, and outlines established protocols for its characterization, offering researchers, scientists, and drug development professionals a thorough understanding of this pivotal chemical building block.

Core Physicochemical Properties of Glycidyl Methacrylate

Glycidyl methacrylate is a colorless liquid with a characteristic fruity odor.^{[4][5]} Its fundamental properties are crucial for its handling, storage, and application in various polymerization and modification processes.

Physical Data Summary

A compilation of the key physical properties of **glycidyl methacrylate** is presented in Table 1 for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₃	[2][5][6]
Molecular Weight	142.15 g/mol	[5][6]
Appearance	Colorless liquid	[2][4][7]
Odor	Fruity, ester-like	[4][5][7]
Density	1.07 - 1.095 g/cm ³ at 20-25 °C	[2][4][6]
Boiling Point	189 °C (372 °F)	[2][4]
Melting Point	-52 °C	[4]
Flash Point	76 - 83 °C (169 - 181 °F)	[2][4][5]
Refractive Index	~1.449 at 20 °C	[4][5]
Viscosity	~5.48 cP at 21 °C (70 °F)	[5]
Vapor Pressure	~0.42 kPa (3.15 mmHg) at 25 °C	[5]
Solubility	Slightly soluble in water (~50 g/L). Soluble in many organic solvents such as ethanol, acetone, diethyl ether, benzene, chloroform, and THF.	[2][4][6][8]

Structural and Spectroscopic Characterization

The unique structure of GMA, with its methacrylate and epoxy functionalities, can be unequivocally identified through spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of GMA exhibits characteristic signals for the vinyl protons of the methacrylate group, the methyl group protons, and the protons of the epoxy ring. The epoxide protons typically appear as distinct resonances in the 2.6-3.2 ppm range.[9]
- ^{13}C NMR: The carbon NMR spectrum provides further confirmation of the structure, with specific chemical shifts for the carbonyl carbon, the double-bonded carbons of the methacrylate group, and the carbons of the epoxy ring.[10][11]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of GMA displays characteristic absorption bands that are invaluable for its identification and for monitoring its reactions. Key peaks include the C=O stretching of the ester group ($\sim 1720 \text{ cm}^{-1}$), the C=C stretching of the vinyl group, and the characteristic asymmetric stretching of the epoxy ring at approximately 910 cm^{-1} .[12][13]

Chemical Properties and Reactivity

The synthetic utility of GMA stems from the distinct and controllable reactivity of its two functional groups: the methacrylate double bond and the epoxy ring.[7] This dual functionality allows for a wide array of chemical transformations, making it a versatile monomer for creating complex polymer architectures.[1][3]

Polymerization via the Methacrylate Group

The carbon-carbon double bond of the methacrylate group readily undergoes free-radical polymerization.[14] This allows for the synthesis of homopolymers of GMA (**poly(glycidyl methacrylate)**) or PGMA) and its copolymerization with a wide range of other vinyl monomers. [15][16] This process leaves the epoxy groups intact as pendant functionalities along the polymer chain, available for subsequent post-polymerization modification.[14]

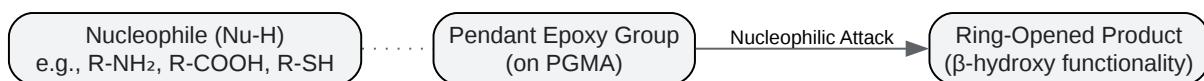
Experimental Protocol: Free-Radical Solution Polymerization of GMA

This protocol describes a typical laboratory-scale synthesis of **poly(glycidyl methacrylate)**.

- Reagents and Equipment:
 - **Glycidyl methacrylate** (GMA), inhibitor removed

- Azobisisobutyronitrile (AIBN) as initiator
 - Anhydrous toluene or 1,4-dioxane as solvent
 - Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
 - Heating mantle
 - Cold methanol or ethanol for precipitation
- Procedure:
 1. In a round-bottom flask, dissolve the desired amount of GMA in the solvent.
 2. Add the initiator (AIBN, typically 0.1-1 mol% relative to the monomer).
 3. Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.
 4. Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.
 5. Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
 6. Cool the reaction mixture to room temperature.
 7. Precipitate the polymer by slowly adding the viscous solution to a beaker of cold methanol or ethanol while stirring.
 8. Filter the precipitated polymer, wash with fresh cold solvent, and dry under vacuum at a moderate temperature.

Ring-Opening Reactions of the Epoxy Group


The strained three-membered epoxy ring of GMA is susceptible to nucleophilic attack, leading to its opening.^[14] This reaction can be performed on the GMA monomer itself or, more commonly, on PGMA to introduce a wide variety of functional groups.^[14] This post-polymerization modification is a powerful tool for creating functional polymers with tailored properties.^[17]

Common nucleophiles for the ring-opening reaction include:

- Amines: Primary and secondary amines react with the epoxy group to form amino alcohols. This is a widely used method for introducing amine functionality into polymers.
- Carboxylic Acids: Carboxylic acids react to form an ester and a hydroxyl group.[14]
- Thiols: Thiols react in a similar fashion to amines to yield thioethers with a hydroxyl group. [14]
- Azides: The reaction with azides, often followed by a "click" reaction, is a versatile method for further functionalization.[14]
- Water (Hydrolysis): Under acidic or basic conditions, the epoxy group can be hydrolyzed to form a diol.[18]

The ring-opening reaction is pH-dependent, with different mechanisms dominating in acidic and basic conditions.[18]

Diagram: Nucleophilic Ring-Opening of the Epoxy Group

[Click to download full resolution via product page](#)

Caption: Generalized nucleophilic ring-opening of the pendant epoxy group on a PGMA backbone.

Applications in Research and Drug Development

The unique chemical properties of GMA make it an invaluable monomer in the development of advanced materials for research and pharmaceutical applications.

- Biocompatible Hydrogels: GMA can be copolymerized with hydrophilic monomers to create hydrogels. The epoxy groups can then be used to immobilize biomolecules such as proteins, peptides, or drugs, making these materials suitable for tissue engineering and controlled drug delivery systems.[4]

- Drug Delivery Systems: The reactive nature of GMA-containing polymers allows for the covalent attachment of therapeutic agents, enabling the development of targeted drug delivery vehicles.[16]
- Dental and Bone Composites: GMA is a key component in the synthesis of dental resins and composites due to its excellent adhesion properties and biocompatibility.[1][15]
- Functional Coatings and Surfaces: Polymers derived from GMA are used to create functional coatings for medical devices and cell cultureware. These coatings can be designed to resist biofouling or to promote specific cell adhesion.[3]
- Ion-Exchange Resins: The epoxy group can be modified to introduce charged functionalities, leading to the creation of ion-exchange resins used in separation and purification processes. [1]

Safety and Handling

Glycidyl methacrylate is a reactive and potentially hazardous chemical that requires careful handling.

- Health Hazards: GMA is harmful if swallowed or inhaled and is toxic in contact with skin. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer.[19]
- Handling Precautions: Always handle GMA in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
- Storage: GMA should be stored in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames. It is typically supplied with an inhibitor to prevent spontaneous polymerization.[4][20] The storage temperature should be kept low to minimize peroxide formation.[20]

Conclusion

Glycidyl methacrylate's dual methacrylate and epoxy functionality provides a versatile platform for the synthesis of a vast array of functional polymers. Its ability to undergo both

polymerization and post-polymerization modification makes it an indispensable tool for material scientists and drug development professionals. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is paramount to harnessing its full potential in creating innovative materials for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycidyl Methacrylate: Synthesis, Properties, and Applications [eureka.patsnap.com]
- 2. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]
- 3. Glycidyl Methacrylate: Applications & Market Trends [chemicalsunited.com]
- 4. Glycidyl methacrylate | 106-91-2 [chemicalbook.com]
- 5. Glycidyl methacrylate | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. dow.com [dow.com]
- 8. polymersource.ca [polymersource.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes [mdpi.com]

- 17. Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications - Polymer Chemistry (RSC Publishing)
DOI:10.1039/C2PY20646C [pubs.rsc.org]
- 18. [pubs.acs.org](#) [pubs.acs.org]
- 19. [fishersci.com](#) [fishersci.com]
- 20. [echemi.com](#) [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycidyl Methacrylate Monomer: Properties, Reactions, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201776#physical-and-chemical-properties-of-glycidyl-methacrylate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com